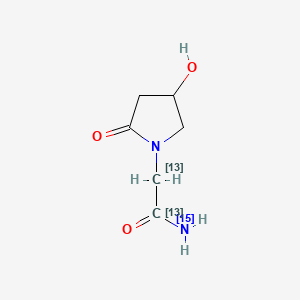
(S)-Esmolol Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of an acid typically involves a reaction known as an acid-base reaction. In this type of reaction, an acid reacts with a base to produce a salt and water . For example, the synthesis of aspirin involves the reaction of salicylic acid with acetic anhydride .Molecular Structure Analysis
The molecular structure of an acid is typically characterized by the presence of one or more hydrogen atoms that can be released as positively charged hydrogen ions in a solution .Chemical Reactions Analysis
Acids undergo various chemical reactions. They react with metals to produce hydrogen gas and a salt. They also react with bases to produce a salt and water, a process known as neutralization .Physical And Chemical Properties Analysis
Acids have distinct physical and chemical properties. Physically, they are usually colorless and have a sour taste. Chemically, they react with bases to form salts and water, and with metals to produce hydrogen gas .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of (S)-Esmolol Acid can be achieved through the resolution of racemic Esmolol Acid using chiral resolving agents.", "Starting Materials": [ "Racemic Esmolol Acid", "Chiral Resolving Agents" ], "Reaction": [ "The racemic Esmolol Acid is treated with a chiral resolving agent to form diastereomeric salts.", "The diastereomeric salts are then separated using chromatography or recrystallization.", "The desired enantiomer, (S)-Esmolol Acid, is obtained after the separation step." ] } | |
CAS RN |
910651-36-4 |
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.352 |
IUPAC Name |
3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
ILSCWPMGTDPATI-ZDUSSCGKSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
synonyms |
4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenepropanoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



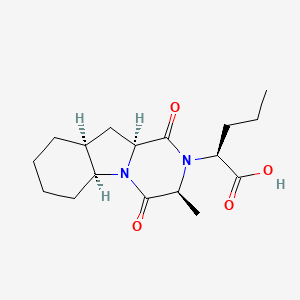

![L-[4-13C]sorbose](/img/structure/B583972.png)
![L-[5-13C]Sorbose](/img/structure/B583974.png)
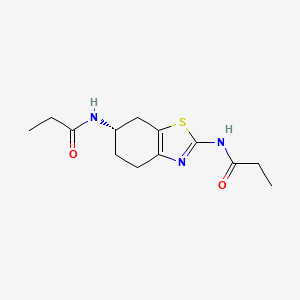
![Propan-2-yl (2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B583977.png)
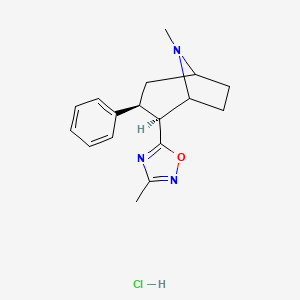
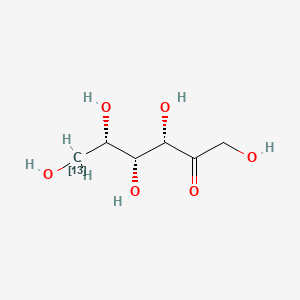
![[1-13Cfru]sucrose](/img/structure/B583980.png)
